

The Discovery and Characterization of (-)-Pronuciferine in *Nelumbo nucifera*: A Technical Guide

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Compound of Interest

Compound Name: *Pronuciferine, (-)-*

Cat. No.: B12703998

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An In-depth Examination of the Isolation, Structural Elucidation, and Biological Activity of a Promising Proaporphine Alkaloid

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, is a plant with a rich history in traditional medicine, particularly in Asia. Various parts of the plant have been utilized for their therapeutic properties, which are largely attributed to a diverse array of secondary metabolites. Among these, the isoquinoline alkaloids have garnered significant scientific interest. This technical guide focuses on the discovery, isolation, structural characterization, and biological evaluation of a specific proaporphine alkaloid, (-)-pronuciferine, found within *Nelumbo nucifera*. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific exploration of natural products.

Discovery and Isolation of (-)-Pronuciferine

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline class.^[1] It has been identified as a constituent of various parts of *Nelumbo nucifera*, including the leaves and flower buds.^{[2][3]} The isolation of (-)-pronuciferine from the plant material typically involves a multi-step process beginning with extraction, followed by purification using various chromatographic techniques.

Quantitative Data on Alkaloid Extraction and Pronuciferine Yield

The efficiency of extraction and the yield of individual alkaloids can vary depending on the plant part used, the geographical origin, and the extraction methodology. Quantitative analysis is crucial for standardizing extracts and for understanding the distribution of bioactive compounds within the plant.

Parameter	Method	Plant Part	Yield of (-)-Pronuciferine	Purity	Reference
Extraction & Purification	Methanol extraction, acid-base partitioning, column chromatography, HPLC	Flower Buds	0.0195%	Not specified	[2]
Purification	High-Speed Counter-Current Chromatography (HSCCC)	Leaves	1.1 mg from 100 mg crude extract	96.8%	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols for the isolation, purification, and characterization of (-)-pronuciferine.

Isolation and Purification of (-)-Pronuciferine from *Nelumbo nucifera* Flower Buds

This protocol is based on the methodology described by Shoji et al. (2007).[\[2\]](#)

1. Extraction:

- Dried and powdered flower buds of *Nelumbo nucifera* are extracted with methanol under reflux.
- The resulting methanol extract is concentrated under reduced pressure.

2. Acid-Base Partitioning:

- The concentrated methanol extract is suspended in water and partitioned with ethyl acetate to remove non-polar compounds.
- The aqueous layer is then made alkaline (pH 9-10) with a suitable base (e.g., sodium carbonate) and extracted with chloroform. The alkaloids, including pronuciferine, will partition into the chloroform layer.

3. Chromatographic Purification:

- The chloroform extract is concentrated and subjected to silica gel column chromatography.
- The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing pronuciferine.
- Fractions enriched with pronuciferine are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure (-)-pronuciferine.

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Figure 1: Workflow for the isolation of (-)-pronuciferine.

Structural Elucidation of (-)-Pronuciferine

The definitive structure of (-)-pronuciferine is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition of the compound.
- Method: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structural fragments of the molecule.
- Expected Results: For pronuciferine ($C_{19}H_{21}NO_3$), the expected monoisotopic mass is approximately 311.1521 g/mol .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- Methods:
 - 1H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
 - ^{13}C NMR: Provides information about the number of different types of carbons in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
- Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 2D NMR spectra are meticulously analyzed to piece together the structure of (-)-pronuciferine,

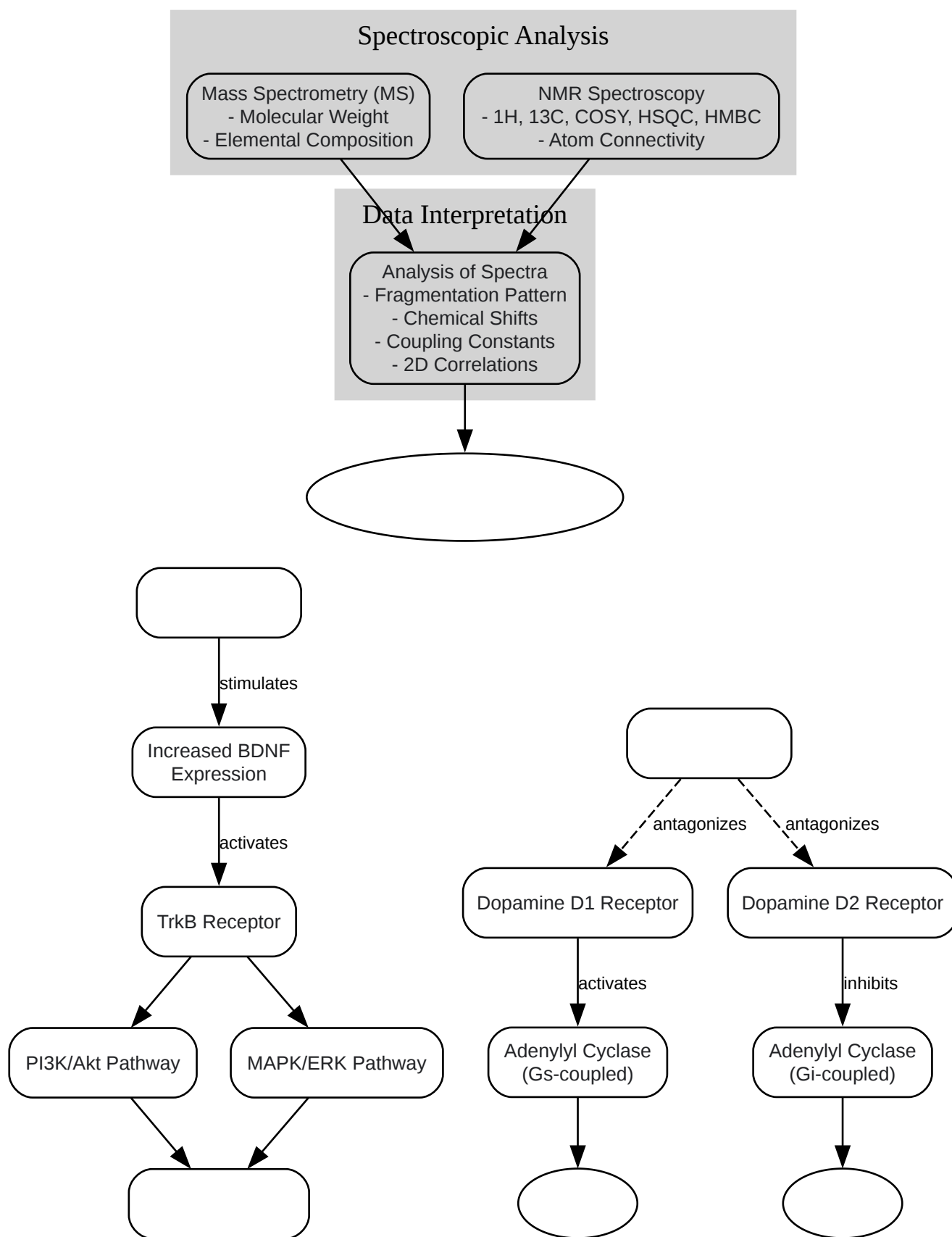
including its stereochemistry.

^1H and ^{13}C NMR Data for (-)-Pronuciferine:

Unambiguous assignment of all ^1H and ^{13}C NMR signals for (-)-pronuciferine has been reported, providing a definitive reference for its structural confirmation.[\[2\]](#)

Atom	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)
1	131.2	6.64 (s)
1a	126.8	-
2	110.8	6.78 (s)
3	147.8	-
3a	123.4	-
4	148.5	-
5	53.6	3.15 (m), 2.65 (m)
6	28.9	2.95 (m), 2.45 (m)
6a	64.9	3.80 (m)
7	42.1	3.20 (dd, J=17.0, 3.0 Hz), 2.80 (d, J=17.0 Hz)
7a	128.9	-
8	204.5	-
9	149.2	6.95 (d, J=10.0 Hz)
10	129.5	6.25 (d, J=10.0 Hz)
11	48.3	-
12	129.5	6.25 (d, J=10.0 Hz)
13	149.2	6.95 (d, J=10.0 Hz)
N-CH ₃	42.9	2.45 (s)
3-OCH ₃	55.9	3.85 (s)
4-OCH ₃	55.9	3.88 (s)

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.



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